5-Iodo-1,2,3,4-tetrahydronaphthalene
CAS No.: 56804-95-6
Cat. No.: VC4352440
Molecular Formula: C10H11I
Molecular Weight: 258.102
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56804-95-6 |
|---|---|
| Molecular Formula | C10H11I |
| Molecular Weight | 258.102 |
| IUPAC Name | 5-iodo-1,2,3,4-tetrahydronaphthalene |
| Standard InChI | InChI=1S/C10H11I/c11-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2 |
| Standard InChI Key | FBCNACVFOFCZHW-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)C=CC=C2I |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
5-Iodo-1,2,3,4-tetrahydronaphthalene is systematically named 5-iodo-1,2,3,4-tetrahydronaphthalene under IUPAC nomenclature. Its structure consists of a partially saturated naphthalene backbone, with one fully hydrogenated cyclohexane ring fused to an aromatic benzene ring bearing an iodine atom at the fifth position. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁I |
| Molecular Weight | 258.102 g/mol |
| CAS Registry Number | 56804-95-6 |
| InChIKey | FBCNACVFOFCZHW-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)C=CC=C2I |
The iodine atom introduces significant steric and electronic effects, influencing reactivity in cross-coupling reactions and electrophilic substitutions .
Spectroscopic and Computational Data
While experimental spectral data for this specific compound are sparse, computational predictions provide insights into its behavior. The InChIKey and SMILES notations enable accurate modeling of its three-dimensional structure, which features a planar aromatic ring and a puckered cyclohexane moiety. Predicted collision cross sections (CCS) for various adducts, such as [M+H]⁺ (148.6 Ų) and [M+Na]⁺ (154.4 Ų), aid in mass spectrometry characterization .
Synthesis and Chemical Reactivity
Reactivity and Functionalization
Physical and Chemical Properties
Thermodynamic Parameters
Experimental data on melting and boiling points remain unreported, but the compound’s physicochemical profile can be inferred from analogs:
| Property | Estimated Value |
|---|---|
| Boiling Point | ~250–270°C (extrapolated) |
| Density | ~1.5–1.7 g/cm³ |
| LogP (Partition Coeff.) | 3.499 (predicted) |
The high logP value indicates significant lipophilicity, suggesting preferential solubility in organic solvents like dichloromethane or tetrahydrofuran.
| Hazard Category | GHS Pictogram | Precautionary Statements |
|---|---|---|
| Skin Irritation (Cat. 2) | GHS07 | P305+P351+P338 |
| Acute Toxicity (Oral) | Not classified | N/A |
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